molecular formula C16H22FN3O2 B5589077 4-{[4-(4-fluorophenyl)-1-piperazinyl]acetyl}morpholine

4-{[4-(4-fluorophenyl)-1-piperazinyl]acetyl}morpholine

Cat. No. B5589077
M. Wt: 307.36 g/mol
InChI Key: NUVAPEBEMORCRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds like 4-{[4-(4-Fluorophenyl)-1-piperazinyl]acetyl}morpholine often involves multi-step reactions, including the utilization of enaminones and dihydropyrimidinone derivatives. For instance, Bhat et al. (2018) described a one-pot Biginelli synthesis creating novel dihydropyrimidinone derivatives containing the piperazine/morpholine moiety. This method showcases an efficient synthesis route, yielding the target compounds in good yield and demonstrating the compound's structural versatility (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Molecular Structure Analysis

The molecular structure of compounds with 4-fluorophenyl piperazine and morpholine groups has been elucidated using techniques such as X-ray crystallography. Aydın et al. (2011) detailed the structure of a related compound, highlighting the chair conformation of the morpholine ring and the puckered nature of the piperazine ring, providing insights into the molecular geometry and intermolecular interactions (Aydın, Şüküroğlu, Akkurt, & Büyükgüngör, 2011).

Chemical Reactions and Properties

The chemical reactivity of 4-{[4-(4-Fluorophenyl)-1-piperazinyl]acetyl}morpholine derivatives can vary significantly depending on the substituents and reaction conditions. Novel synthetic routes have been developed to introduce various functional groups, enabling the exploration of these compounds' chemical properties. For instance, Luescher, Vo, & Bode (2014) introduced SnAP reagents for transforming aldehydes into N-unprotected piperazines and morpholines, showcasing the compounds' versatility and potential for further chemical modifications (Luescher, Vo, & Bode, 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. The crystal structure analysis provides valuable information about the molecular conformation and potential intermolecular interactions, affecting the compound's physical properties and stability. For example, the study by Chin et al. (2010) on a related compound offers insights into its photophysical characterization, highlighting the importance of structural analysis in understanding physical properties (Chin, Phipps, Fronczek, & Isovitsch, 2010).

properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O2/c17-14-1-3-15(4-2-14)19-7-5-18(6-8-19)13-16(21)20-9-11-22-12-10-20/h1-4H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVAPEBEMORCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N2CCOCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-1-morpholin-4-yl-ethanone

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